Sodium Palmitate (1-13C, 99%)
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Overview
Description
Sodium Palmitate (1-13C, 99%) is a labeled fatty acid, specifically a sodium salt of palmitic acid where the carbon at position 1 is replaced with the isotope carbon-13. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Palmitate (1-13C, 99%) can be synthesized through the saponification of palmitic acid (1-13C) with sodium hydroxide. The reaction typically involves dissolving palmitic acid in an alcohol solvent, followed by the addition of sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium palmitate .
Industrial Production Methods: On an industrial scale, sodium palmitate is produced through the hydrolysis of palm oil, which contains a high concentration of palmitic acid. The hydrolysis process is followed by neutralization with sodium hydroxide to yield sodium palmitate .
Chemical Reactions Analysis
Types of Reactions: Sodium Palmitate (1-13C, 99%) undergoes various chemical reactions, including:
Oxidation: Sodium palmitate can be oxidized to produce palmitic acid and other oxidation products.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: Sodium palmitate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Palmitic acid, carbon dioxide, and water.
Reduction: Palmitic alcohol.
Substitution: Metal palmitates.
Scientific Research Applications
Sodium Palmitate (1-13C, 99%) is extensively used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies of lipid metabolism and cellular processes involving fatty acids.
Medicine: Utilized in research on metabolic disorders and the role of fatty acids in disease mechanisms.
Industry: Applied in the production of soaps and detergents due to its surfactant properties
Mechanism of Action
The mechanism of action of Sodium Palmitate (1-13C, 99%) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 labeling allows for the tracking of its metabolic fate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and molecular targets involved in fatty acid metabolism .
Comparison with Similar Compounds
Sodium Stearate: Another sodium salt of a fatty acid, but derived from stearic acid.
Sodium Oleate: A sodium salt of oleic acid, an unsaturated fatty acid.
Sodium Laurate: A sodium salt of lauric acid, a shorter-chain fatty acid.
Comparison:
Uniqueness: Sodium Palmitate (1-13C, 99%) is unique due to its isotopic labeling, which provides a distinct advantage in metabolic studies. Unlike its unlabeled counterparts, it allows for precise tracking and analysis of metabolic pathways.
Biological Activity
Sodium palmitate (1-13C, 99%) is a stable isotope-labeled fatty acid that has garnered attention in biochemical research due to its role in metabolic studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, incorporation into cellular structures, and implications in health and disease.
Overview of Sodium Palmitate
Sodium palmitate is the sodium salt of palmitic acid, a saturated fatty acid commonly found in animal and plant fats. The isotopic labeling with carbon-13 (13C) allows researchers to trace metabolic processes in vivo and in vitro. The compound is utilized in various studies to understand lipid metabolism, energy production, and the synthesis of complex lipids.
1. Incorporation into Lipid Metabolism
Sodium palmitate (1-13C) is primarily involved in lipid metabolism, where it serves as a substrate for the synthesis of various lipids, including triglycerides and phospholipids. Studies have shown that when administered to cell cultures or animal models, sodium palmitate can be incorporated into cellular membranes and energy storage molecules.
- De Novo Lipogenesis : Research indicates that sodium palmitate can be converted into palmitoyl-CoA by the enzyme acyl-CoA synthetase. This conversion is crucial for subsequent lipid biosynthesis pathways such as sphingolipid synthesis .
- Sphingolipid Biosynthesis : A study demonstrated the use of 13C-labeled palmitate to analyze de novo sphingolipid biosynthesis using tandem mass spectrometry. The incorporation of 13C-palmitate into sphingoid bases and ceramides was quantified, revealing distinct metabolic pathways influenced by fatty acid saturation .
2. Oxidation and Energy Production
Sodium palmitate is also subjected to beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA for energy production. In human studies, the oxidation rates of 13C-labeled palmitate were assessed under different dietary conditions:
- Increased Oxidation Rates : Participants consuming diets high in palmitate showed elevated acylcarnitine concentrations, indicating enhanced fatty acid oxidation .
- Comparison in Diabetic Conditions : A study involving type 2 diabetic subjects showed altered kinetics of 13C-palmitate uptake and oxidation compared to healthy controls. The diabetic group exhibited reduced release of labeled oxidation products, suggesting impaired fatty acid metabolism .
Case Study 1: Sphingolipid Dynamics in Cell Cultures
In an experiment using HEK293 cells treated with 13C-labeled sodium palmitate, researchers observed significant incorporation into sphingolipids over a 6-hour incubation period. The results indicated that approximately 22 pmol/mg protein of base-labeled ceramides were synthesized from the labeled precursor .
Case Study 2: Skeletal Muscle Metabolism
A clinical study examined the fate of 13C-palmitate extracted from skeletal muscle during intravenous infusion. This study highlighted differences in metabolic responses between healthy individuals and those with type 2 diabetes. Healthy subjects demonstrated significant release of labeled CO2 and glutamine from muscle tissue, while diabetic subjects showed markedly lower metabolic activity .
Research Findings Summary
Properties
Molecular Formula |
C16H32NaO2 |
---|---|
Molecular Weight |
280.41 g/mol |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1; |
InChI Key |
ZUWJMSFTDBLXRA-OMVBPHMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Na] |
Origin of Product |
United States |
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